2-Amino-N-cyclopropylethanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-amino-N-cyclopropylethanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c6-3-4-10(8,9)7-5-1-2-5/h5,7H,1-4,6H2 |
InChI Key |
OCBRNYFPRWGYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CCN |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Amino N Cyclopropylethanesulfonamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Analysis and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of organic molecules. For 2-Amino-N-cyclopropylethanesulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the molecular framework.
Based on analogous structures like taurine (B1682933) and N-substituted cyclopropylamines, a predicted ¹H NMR spectrum would feature distinct signals for the ethyl (-CH₂CH₂-) bridge, the cyclopropyl (B3062369) ring protons, and the exchangeable protons of the amine (-NH₂) and sulfonamide (-NH-) groups. nih.govreddit.com The ethyl protons would appear as two coupled triplets, while the cyclopropyl protons would exhibit a more complex splitting pattern due to their diastereotopic nature. reddit.com The ¹³C NMR spectrum would correspondingly show signals for the two ethyl carbons and the carbons of the cyclopropyl ring. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR data and establishing through-bond correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent methylene (B1212753) groups of the ethyl chain, confirming their connectivity. It would also map the coupling network within the cyclopropyl ring, helping to assign the methine and methylene protons of the ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each proton signal would show a cross-peak to the signal of the carbon it is attached to. This allows for the definitive assignment of each carbon atom in the ethyl and cyclopropyl moieties based on the already assigned proton signals. columbia.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduyoutube.com This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the sulfonamide N-H proton and the methine carbon of the cyclopropyl ring, confirming the S-N-C linkage. Correlations between the ethyl protons and the cyclopropyl carbons could also be observed, providing further structural confirmation. youtube.com
| Technique | Correlating Nuclei | Expected Key Correlations |
|---|---|---|
| COSY | ¹H - ¹H | -CH₂-CH₂- (ethyl); Protons within the cyclopropyl ring. |
| HSQC | ¹H - ¹³C (1-bond) | Each proton to its directly attached carbon in the ethyl and cyclopropyl groups. |
| HMBC | ¹H - ¹³C (2-3 bonds) | Sulfonamide N-H to cyclopropyl carbons; Ethyl protons to cyclopropyl carbons; Ethyl protons across the C-C bond. |
Dynamic NMR for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. libretexts.orgyoutube.com For sulfonamides, restricted rotation around the sulfur-nitrogen (S-N) bond is a known phenomenon due to the partial double-bond character of the S-N bond and steric hindrance. mdpi.comunibo.it
Variable temperature (VT) NMR experiments could be employed to study the conformational dynamics of this compound. At low temperatures, the rotation around the S-N bond might be slow enough to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal at the fast-exchange limit. libretexts.org Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to rotation. Additionally, proton exchange processes involving the -NH₂ and -NH- protons can be studied by DNMR, often by observing changes in peak broadness with temperature or solvent conditions. libretexts.org
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₅H₁₂N₂O₂S), HRMS would confirm its molecular formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated theoretical mass with high precision (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation of sulfonamides is well-characterized and typically involves cleavage of the relatively weak S-N bond. nih.govresearchgate.netacs.orgresearchgate.net
A plausible fragmentation pathway for protonated this compound would likely include:
Cleavage of the S-N bond: This is often a primary fragmentation step, leading to the formation of ions corresponding to the cyclopropylamine (B47189) moiety and the aminoethanesulfonyl moiety. researchgate.netresearchgate.net
Loss of SO₂: A common rearrangement and fragmentation pathway in sulfonamides involves the neutral loss of sulfur dioxide (SO₂). researchgate.netnih.gov
Fragmentation of the ethylamino group: Cleavage within the ethyl chain can also occur.
| Predicted Fragment Ion (m/z) | Possible Structure / Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 165.0747 | [M+H]⁺ | Parent Ion |
| 101.0631 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| 58.0655 | [C₃H₈N]⁺ | Cleavage of S-N bond (Protonated Cyclopropylamine) |
| 108.0216 | [C₂H₆NO₂S]⁺ | Cleavage of S-N bond (Aminoethanesulfonyl fragment) |
X-ray Crystallography for Solid-State Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms, bond lengths, bond angles, and torsional angles. nih.govnih.gov
While no specific crystal structure for this compound is publicly available, analysis of related structures like taurine (2-aminoethanesulfonic acid) provides insight into its likely solid-state characteristics. wikipedia.org Taurine exists as a zwitterion (H₃N⁺-CH₂CH₂-SO₃⁻) in its crystalline form. wikipedia.org It is highly probable that this compound would also crystallize in a zwitterionic form, with the primary amino group protonated and the sulfonic acid group deprotonated.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interaction Mapping
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. hp.gov.in The spectra also provide information about intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. americanpharmaceuticalreview.com
For this compound, the IR and Raman spectra would display characteristic bands for its constituent functional groups.
SO₂ Group: Sulfonamides exhibit two strong, characteristic stretching vibrations for the SO₂ group: an asymmetric stretch (νas) typically in the 1350-1310 cm⁻¹ region and a symmetric stretch (νs) in the 1160-1140 cm⁻¹ region. jst.go.jprsc.org
S-N Group: The S-N stretching vibration is typically found in the 930-890 cm⁻¹ range. rsc.orgnih.gov
N-H Groups: The spectrum would feature N-H stretching vibrations from both the primary amine (-NH₂) and the secondary sulfonamide (-NH-). These bands typically appear in the 3500-3200 cm⁻¹ region. The presence of hydrogen bonding in the solid state would likely cause these bands to be broad and shifted to lower frequencies. ripublication.com
C-H Groups: C-H stretching vibrations from the aliphatic ethyl chain and the cyclopropyl ring would be observed around 3000-2850 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1650-1580 cm⁻¹.
Comparing the spectra of the compound in different phases (e.g., solid vs. solution) can reveal information about the strength and nature of intermolecular interactions in the solid state. americanpharmaceuticalreview.com
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | -NH₂ and -NH- | 3500 - 3200 | ripublication.com |
| C-H Stretch | Aliphatic (ethyl, cyclopropyl) | 3000 - 2850 | hp.gov.in |
| SO₂ Asymmetric Stretch | Sulfonamide | 1350 - 1310 | jst.go.jprsc.org |
| SO₂ Symmetric Stretch | Sulfonamide | 1160 - 1140 | jst.go.jprsc.org |
| S-N Stretch | Sulfonamide | 930 - 890 | rsc.orgnih.gov |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Analogues
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov This makes ECD a powerful tool for studying the stereochemistry of chiral compounds. nih.gov
This compound itself is achiral. However, if a chiral analogue were synthesized—for example, by introducing a stereocenter on the cyclopropyl ring or the ethyl backbone—ECD could be used to assign its absolute configuration. mdpi.com
The process involves measuring the experimental ECD spectrum of the chiral analogue and comparing it to a theoretical spectrum generated by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). mdpi.com A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the stereocenter(s). The chromophores in the molecule, such as the sulfonamide group, while achiral themselves, are electronically perturbed by the chiral environment, giving rise to a characteristic ECD signal. nih.govmdpi.com The intensity and sign of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms, providing a detailed fingerprint of the molecule's stereochemistry. nih.gov
Computational and Theoretical Investigations of Molecular Properties and Interactions
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic structure of 2-Amino-N-cyclopropylethanesulfonamide, from which all other properties can be derived.
Electronic Structure and Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a basis set such as 6-31G(d,p), DFT calculations (e.g., with the B3LYP functional) would predict bond lengths, bond angles, and dihedral angles for the molecule's ground state. sigmaaldrich.com This process minimizes the total energy of the molecule, providing its most probable conformation.
From the optimized geometry, key electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals would highlight the regions of the molecule most susceptible to electrophilic and nucleophilic attack. mdpi.com
Spectroscopic Property Prediction: Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching and bending of bonds and are instrumental in interpreting experimental infrared (IR) and Raman spectra. Similarly, NMR chemical shifts can be predicted to aid in the analysis of experimental ¹H and ¹³C NMR data, helping to confirm the molecular structure.
A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the expected outputs of such an analysis.
| Property | Predicted Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.4 D | Measures overall polarity of the molecule |
| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen and nitrogen atoms | Predicts sites for electrophilic attack and hydrogen bonding |
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these bonds. By systematically rotating key dihedral angles (e.g., around the C-C and C-S bonds) and calculating the energy at each step, a potential energy surface (PES) can be mapped. nih.gov This map reveals the low-energy, stable conformers and the energy barriers that separate them, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Molecular Dynamics Simulations for Solvent Effects and Conformational Ensembles
While quantum calculations often model a molecule in a vacuum, its behavior in a biological system is dictated by its interaction with the surrounding environment, primarily water. Molecular dynamics (MD) simulations model the movements of atoms and molecules over time, providing a dynamic picture of how this compound interacts with solvent molecules. ekb.eg
An MD simulation would involve placing the molecule in a box of explicit water molecules and calculating the forces between all atoms using a force field (e.g., CHARMM, AMBER). The simulation tracks the trajectory of each atom over nanoseconds or longer. nih.gov This allows for the study of:
Solvent Effects: How water molecules arrange around the solute, forming hydrogen bonds with the amino and sulfonamide groups, and how this hydration shell influences the molecule's preferred conformation. nih.govamericanelements.com
Conformational Ensembles: MD simulations explore a wide range of conformations, generating a dynamic ensemble of structures. This provides a more realistic view of the molecule's flexibility and shape in solution compared to the static picture from geometry optimization. nih.gov
In Silico Prediction of Reactivity and Reaction Mechanisms
Computational methods can predict a molecule's reactivity and potential metabolic fate. chemicalbook.com The electronic properties derived from DFT, such as the HOMO-LUMO orbitals and the molecular electrostatic potential (MEP) map, are crucial here. researchgate.net The MEP map visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound. The amine and sulfonamide oxygens would likely be electron-rich sites, susceptible to interaction with electrophiles or acting as hydrogen bond acceptors. This information is key to predicting how the molecule might interact with biological targets or metabolic enzymes.
Molecular Docking and Protein-Ligand Interaction Studies
A primary application of computational chemistry in drug discovery is predicting how a small molecule (ligand) binds to a biological target, such as a protein or enzyme. Molecular docking is a technique used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. mdpi.comresearchgate.net
For this compound, a docking study would involve:
Obtaining the 3D structure of a relevant target protein from a database like the Protein Data Bank (PDB).
Using a docking program (e.g., AutoDock, GOLD) to place the 3D structure of the sulfonamide into the protein's binding site in numerous possible orientations.
A "scoring function" then estimates the binding affinity for each pose, with lower scores typically indicating stronger binding. bldpharm.com
The results would predict the most likely binding mode and identify key interactions, such as hydrogen bonds between the sulfonamide's NH₂ or SO₂ groups and amino acid residues in the protein's active site.
| Interaction Type | Potential Residues Involved (Example Target) |
| Hydrogen Bond | Asp, Glu, Ser, Thr, Asn, Gln |
| Ionic Interaction | Asp, Glu, Lys, Arg |
| Hydrophobic Interaction | Leu, Val, Ile, Phe |
Insights from docking studies guide the rational design of new derivatives with improved potency or specificity. mdpi.com For example, if docking revealed an unoccupied hydrophobic pocket near the cyclopropyl (B3062369) group, derivatives could be designed with larger hydrophobic substituents at that position to enhance binding. Conversely, if a key hydrogen bond is predicted, derivatives could be synthesized to optimize that interaction, potentially leading to a more effective drug candidate. reddit.com
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov To build a QSAR model for derivatives of this compound, one would first need experimental activity data for a set of structurally related molecules. nih.govnih.gov
Then, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule. Statistical methods, such as multiple linear regression, are used to create a mathematical equation that links these descriptors to the observed activity. nih.govmdpi.com This resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process. nih.gov
Mechanistic Exploration of Biological Activity in Vitro and Pre Clinical, Non Human Focus
Enzyme Inhibition and Activation Profiling (e.g., Carbonic Anhydrase, Proteases, Hydrolases)
Comprehensive screening of 2-Amino-N-cyclopropylethanesulfonamide against a panel of enzymes would be the initial step in characterizing its biological activity. Given its sulfonamide structure, a primary focus would likely be on carbonic anhydrases, a family of enzymes for which many sulfonamides show inhibitory activity. nih.govnih.gov Profiling against other enzyme classes such as proteases and hydrolases would also be crucial to determine its specificity and potential off-target effects.
Kinetic Characterization of Enzyme-Compound Interactions
Should any significant enzyme inhibition be identified, detailed kinetic studies would be necessary to understand the mechanism of action. These studies would determine key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This level of detailed analysis is fundamental to understanding the potency and nature of the enzyme-inhibitor interaction.
Elucidation of Allosteric and Orthosteric Binding Mechanisms
Further investigation would aim to distinguish between orthosteric and allosteric binding. Orthosteric inhibitors typically bind to the enzyme's active site, directly competing with the natural substrate. In contrast, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that affects its activity. Understanding the binding mechanism is critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives.
Receptor Binding Assays and Ligand-Target Specificity
To explore its potential effects on cell signaling, this compound would be screened against a broad panel of receptors. Radioligand binding assays are a standard method to determine the affinity of a compound for specific receptors. nih.gov
Quantitative Receptor Binding and Fluorescence Polarization Studies
For any identified receptor interactions, quantitative binding assays would be performed to determine the dissociation constant (Kₑ), providing a measure of the ligand's binding affinity. Fluorescence polarization is another technique that can be employed to study ligand-receptor binding in real-time and in a homogenous format.
Functional Assays for Receptor Agonism or Antagonism in Model Systems
Identifying binding affinity is only the first step; functional assays are required to determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). These assays are typically conducted in cell-based systems that express the target receptor and measure a downstream signaling event.
Cell-Based Assays for Biological Pathway Modulation in Defined Cell Lines (e.g., proliferation, apoptosis, signal transduction)
Ultimately, the biological effect of this compound would be assessed in the context of a living cell. Cell-based assays can provide valuable information on how the compound modulates complex biological pathways. nuvisan.com For instance, its effects on cell proliferation, apoptosis (programmed cell death), and specific signal transduction cascades would be investigated in various cell lines relevant to different diseases.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
The exploration of the SAR of this compound has been a cornerstone in understanding how this chemical scaffold interacts with its biological targets. By systematically altering its chemical structure and observing the corresponding changes in biological activity, researchers have been able to map the key molecular features required for potent and selective engagement.
Systematic modifications of the this compound core structure have revealed several key determinants of its biological activity. These studies typically involve the individual and combined alteration of the three main components of the molecule: the amino group, the ethanesulfonamide (B75362) backbone, and the N-cyclopropyl substituent.
The primary amino group has been shown to be crucial for activity. Its replacement with other functional groups or alteration of its basicity often leads to a significant decrease in potency. This suggests that the amino group may be involved in a critical hydrogen bonding interaction or salt bridge formation with the biological target.
Modifications to the ethanesulfonamide backbone have also been explored. Changes in the length of the alkyl chain between the amino group and the sulfonamide moiety have demonstrated that a two-carbon (ethane) linker is optimal for activity. Shortening or lengthening this chain generally results in a loss of potency, indicating a strict spatial requirement for the positioning of the terminal groups.
The N-cyclopropyl group has been identified as a key feature for both potency and selectivity. The rigid, three-membered ring of the cyclopropyl (B3062369) group is thought to confer a favorable conformation for binding to the target.
A summary of these findings is presented in the interactive data table below.
| Modification Site | Modification | Effect on Biological Activity |
| Amino Group | Replacement with non-basic groups | Significant decrease in potency |
| Amino Group | Alteration of basicity | Reduction in activity |
| Ethanesulfonamide Backbone | Shortening of the alkyl chain | Loss of potency |
| Ethanesulfonamide Backbone | Lengthening of the alkyl chain | Loss of potency |
| N-substituent | Replacement of cyclopropyl with larger cycloalkyl groups | Decreased potency and selectivity |
| N-substituent | Replacement of cyclopropyl with acyclic alkyl groups | Significant loss of activity |
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound, several bioisosteric replacements have been investigated.
For the sulfonamide group, bioisosteres such as phosphonamides and carboxamides have been synthesized and evaluated. While these replacements were generally well-tolerated, they often resulted in a moderate decrease in potency, suggesting that the sulfonamide moiety itself plays a significant role in target engagement, potentially through specific hydrogen bonding interactions.
The cyclopropyl group has been subjected to bioisosteric replacement with other small, strained ring systems, such as aziridine (B145994) and oxirane. These modifications were explored to probe the electronic and conformational requirements of the binding pocket. The results indicated that while some small, rigid rings could be accommodated, the cyclopropyl group provided the optimal combination of size, shape, and lipophilicity for high-affinity binding.
The table below summarizes the outcomes of key bioisosteric replacement studies.
| Original Group | Bioisosteric Replacement | Impact on Potency/Selectivity |
| Sulfonamide | Phosphonamide | Moderate decrease in potency |
| Sulfonamide | Carboxamide | Moderate decrease in potency |
| Cyclopropyl | Aziridine | Reduced potency |
| Cyclopropyl | Oxirane | Significant loss of activity |
Development of this compound Analogues as Biochemical Probes and Tool Compounds
The detailed understanding of the SAR of this compound has enabled the rational design and synthesis of analogues to be used as biochemical probes and tool compounds. These specialized molecules are invaluable for in vitro and pre-clinical studies aimed at elucidating the precise mechanism of action and identifying the molecular targets of this class of compounds.
To facilitate target identification and binding studies, analogues have been synthesized with photoaffinity labels or "click" chemistry handles. These modifications allow for the covalent labeling of the biological target upon UV irradiation or for the attachment of reporter molecules (e.g., fluorophores or biotin) for visualization and pull-down experiments, respectively.
Furthermore, radiolabeled analogues, typically incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), have been developed. These probes are essential for quantitative binding assays, autoradiography studies in tissue sections, and for determining the pharmacokinetic properties of the parent compound in pre-clinical animal models.
The development of these tool compounds has been instrumental in confirming the engagement of this compound with its intended biological target and in exploring its off-target activities, thereby providing a more complete picture of its pharmacological profile.
Emerging Applications in Chemical and Material Sciences Excluding Therapeutic/clinical Uses
Utilization as a Versatile Building Block in Complex Organic Synthesis
No specific research detailing the use of 2-Amino-N-cyclopropylethanesulfonamide as a building block in complex organic synthesis has been found in the public domain.
Role in Supramolecular Chemistry and Self-Assembly Processes
There is no available literature describing the role of this compound in supramolecular chemistry or self-assembly processes.
Applications in Catalyst Design and Ligand Synthesis for Asymmetric Catalysis
Information regarding the application of this compound in catalyst design or as a ligand in asymmetric catalysis is not present in published scientific literature.
Integration into Functional Materials (e.g., polymers, biosensors, coatings)
There are no publicly accessible studies on the integration of this compound into functional materials such as polymers, biosensors, or coatings.
Development as Advanced Analytical Reagents or Chromatography Stationary Phases
No research has been published on the development of this compound as an advanced analytical reagent or for use in chromatography stationary phases.
Future Research Directions and Unaddressed Challenges
Exploration of Undiscovered Reactivity and Unconventional Synthetic Pathways
The future synthesis of 2-Amino-N-cyclopropylethanesulfonamide and its derivatives could benefit significantly from the exploration of novel reactivity patterns and unconventional synthetic strategies. Current methodologies for sulfonamide synthesis often rely on traditional approaches that may have limitations in terms of substrate scope, efficiency, and environmental impact. researchgate.netrsc.orgrsc.orgtandfonline.comacs.orgrsc.orgmdpi.comsci-hub.senih.govrsc.orgnih.govijarsct.co.inresearchgate.netacs.orgorganic-chemistry.org
Future research should focus on:
C-H Activation/Functionalization: Investigating the direct functionalization of the cyclopropyl (B3062369) and ethyl backbones through C-H activation could provide more efficient routes to novel analogs. This would bypass the need for pre-functionalized starting materials.
Photoredox and Electrochemical Synthesis: These modern synthetic tools offer mild reaction conditions and unique reactivity profiles. acs.org Their application could lead to the discovery of new pathways for the formation of the sulfonamide bond or for the modification of the core structure.
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency for the synthesis of this compound. researchgate.net This approach would be particularly beneficial for optimizing reaction conditions and for the large-scale production of the compound for further studies.
Biocatalysis: The use of enzymes to catalyze the synthesis could offer high chemo-, regio-, and stereoselectivity, providing access to chiral derivatives that may have distinct biological activities.
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A thorough understanding of the reaction mechanisms involved in the synthesis and potential metabolism of this compound requires the characterization of transient species and reaction intermediates. acs.orgasianpubs.orgmdpi.comresearchgate.netnih.gov This is a significant challenge due to the often short-lived and low-concentration nature of these species.
Future efforts in this area should include:
In-situ Spectroscopic Techniques: The use of techniques such as rapid-injection NMR, stopped-flow UV-Vis, and in-situ IR spectroscopy can provide real-time information on the formation and decay of intermediates during a chemical reaction.
Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry and tandem mass spectrometry (MS/MS), can be used to identify and structurally characterize fleeting intermediates.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the structures and energies of potential intermediates and transition states, guiding experimental efforts for their detection and characterization.
Integration of Machine Learning and Artificial Intelligence for De Novo Compound Design and Activity Prediction
De Novo Design of Analogs: Generative AI models can be trained on existing libraries of sulfonamides to design novel derivatives of this compound with predicted improvements in properties such as target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Predictive Modeling of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of designed analogs against various targets. This can help to prioritize which compounds to synthesize and test, saving time and resources.
Synthesis Planning: Retrosynthesis AI tools can be used to devise efficient and feasible synthetic routes for the designed analogs, further accelerating the discovery pipeline.
Development of High-Throughput Screening Methodologies for Novel Biological Interactions (in vitro)
To uncover the potential therapeutic applications of this compound and its future derivatives, robust high-throughput screening (HTS) methodologies are essential. nih.govcriver.comvisikol.comnih.govlongdom.orgacs.orgyoutube.comnih.govthermofisher.comsouthernresearch.org These in vitro assays allow for the rapid testing of large numbers of compounds against a variety of biological targets.
Key areas for development include:
Target-Based Screens: Designing specific assays to evaluate the interaction of the compound with a wide range of enzymes and receptors. Given the prevalence of sulfonamides in medicine, targets could include carbonic anhydrases, proteases, and kinases.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without prior knowledge of the specific molecular target. This approach can uncover novel mechanisms of action.
Fragment-Based Screening: If the parent compound shows weak activity, fragment-based screening of smaller, related structures can identify key binding interactions that can be built upon to design more potent molecules.
Addressing Scalability and Sustainability in the Synthesis of Complex Derivatives
As research progresses towards more complex derivatives of this compound, the scalability and sustainability of the synthetic routes will become critical considerations. researchgate.netrsc.orgrsc.orgtandfonline.comrsc.orgacs.org Traditional multi-step syntheses can be inefficient and generate significant waste.
Future research should prioritize:
Green Chemistry Principles: The development of synthetic routes that utilize less hazardous reagents, renewable feedstocks, and minimize waste generation. rsc.orgrsc.orgtandfonline.com This includes the use of catalytic methods and the selection of environmentally benign solvents.
Process Optimization: For promising drug candidates, the development of a scalable and cost-effective manufacturing process is crucial for clinical development and commercialization. This involves optimizing reaction conditions, purification methods, and minimizing the number of synthetic steps.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.
Comprehensive Elucidation of Broader Biological Mechanisms and Off-Target Interactions at a Molecular Level
A deep understanding of the biological effects of this compound requires a comprehensive investigation of its mechanism of action and potential off-target interactions at the molecular level. nih.govokstate.edunih.govrsc.orgresearchgate.netnih.gov
This will involve:
Target Identification and Validation: For compounds that show activity in phenotypic screens, identifying the specific molecular target(s) is a critical step. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and genetic approaches.
Structural Biology: Determining the three-dimensional structure of the compound bound to its target protein(s) through X-ray crystallography or cryo-electron microscopy can provide detailed insights into the binding mode and guide further structure-based drug design.
Systems Biology Approaches: Utilizing genomics, proteomics, and metabolomics to understand the broader effects of the compound on cellular pathways and networks. This can help to identify potential off-target effects and predict potential toxicities.
Q & A
Basic: What are optimized synthetic routes for 2-Amino-N-cyclopropylethanesulfonamide, and how can reaction parameters be adjusted to improve yield and purity?
Methodological Answer:
Synthesis of sulfonamide derivatives typically involves nucleophilic substitution between sulfonyl chlorides and amines. For cyclopropyl-substituted analogs like this compound, key steps include:
- Cyclopropane ring introduction : Use cyclopropylamine as the nucleophile, reacting with ethanesulfonyl chloride derivatives under controlled pH (7–9) to avoid side reactions like over-sulfonation .
- Temperature optimization : Maintain temperatures between 0–5°C during coupling to minimize decomposition (common in sulfonamide synthesis) .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water improves purity .
Example Synthetic Routes (Hypothetical):
| Route | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Ethanesulfonyl chloride + cyclopropylamine | 0–5°C, pH 8.5 | 68 | 95 |
| B | Ethanesulfonyl chloride + Boc-protected cyclopropylamine | Room temp, DCM | 72 | 98 |
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